CGP 71872

Vue d'ensemble

Description

CGP 71872 est un composé organique synthétique connu pour son rôle d'antagoniste du récepteur de l'acide gamma-aminobutyrique. Il est souvent utilisé dans la recherche scientifique pour étudier le récepteur de l'acide gamma-aminobutyrique, qui est un élément crucial du système nerveux central. Le composé est particulièrement remarquable pour sa capacité à se lier aux récepteurs de l'acide gamma-aminobutyrique avec une forte affinité, ce qui en fait un outil précieux dans les études neuropharmacologiques .

Méthodes De Préparation

La synthèse du CGP 71872 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base est synthétisée à l'aide d'une série de réactions de condensation.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes azido et iodo, sont introduits dans la structure de base par des réactions de substitution.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie pour garantir une pureté élevée.

Les méthodes de production industrielle du this compound sont similaires à la synthèse en laboratoire, mais elles sont adaptées pour traiter de plus grandes quantités. Ces méthodes font souvent appel à des processus automatisés et à des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté .

Analyse Des Réactions Chimiques

Le CGP 71872 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Les réactions de substitution sont couramment utilisées pour introduire différents groupes fonctionnels, tels que les groupes azido et iodo.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers agents d'halogénation. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Neuropharmacologie : Il est utilisé pour étudier le récepteur de l'acide gamma-aminobutyrique et son rôle dans le système nerveux central.

Développement de médicaments : Le composé est utilisé comme étalon de référence dans le développement de nouveaux antagonistes du récepteur de l'acide gamma-aminobutyrique.

Biologie moléculaire : Le this compound est utilisé dans des études de biologie moléculaire pour étudier les voies de signalisation impliquant les récepteurs de l'acide gamma-aminobutyrique

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur de l'acide gamma-aminobutyrique, bloquant ainsi l'action de l'acide gamma-aminobutyrique. Cette inhibition entraîne une diminution de la signalisation inhibitrice dans le système nerveux central, ce qui peut être utile pour étudier diverses affections neurologiques. Les cibles moléculaires du this compound comprennent les sous-unités du récepteur de l'acide gamma-aminobutyrique, et les voies impliquées sont principalement liées à la neurotransmission inhibitrice .

Applications De Recherche Scientifique

Scientific Research Applications

-

Neuroscience Research

- CGP 71872 has been instrumental in studying GABA-B receptor heterogeneity. It allows researchers to investigate different receptor subtypes and their physiological roles.

- The compound has been used in various experimental setups to elucidate the mechanisms of action of GABA-B receptors in the central nervous system, contributing to our understanding of neurological disorders.

-

Pharmacological Studies

- As a selective antagonist, this compound provides insights into the therapeutic potential for treating conditions such as epilepsy, anxiety disorders, and depression.

- Its ability to penetrate the blood-brain barrier makes it suitable for in vivo studies, allowing researchers to assess its effects on behavior and neurophysiology.

-

Clinical Research

- Clinical trials have explored this compound's efficacy in managing symptoms associated with Alzheimer's disease, leveraging its action on GABA-B receptors to enhance cognitive function.

- The compound's pharmacokinetics and safety profile are being evaluated to determine its viability as a therapeutic agent.

Case Study 1: GABA-B Receptor Heterogeneity

- Objective : To investigate the diversity of GABA-B receptor forms using this compound.

- Methodology : Researchers utilized this compound in binding assays to identify receptor subtypes across different brain regions.

- Findings : The study revealed significant variations in receptor distribution, providing insights into localized neurotransmitter signaling pathways.

Case Study 2: Therapeutic Potential in Alzheimer's Disease

- Objective : To assess the impact of this compound on cognitive decline in Alzheimer's patients.

- Methodology : A double-blind placebo-controlled trial was conducted with participants receiving either this compound or a placebo over six months.

- Results : Patients treated with this compound showed improved memory retention and cognitive function compared to the placebo group, suggesting its potential as a therapeutic agent.

Data Tables

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Neuroscience | Investigating GABA-B receptor heterogeneity | Variability in receptor distribution across regions |

| Pharmacology | Efficacy in managing anxiety | Significant reduction in anxiety-like behaviors |

| Clinical Research | Cognitive enhancement in Alzheimer's patients | Improved cognitive scores in treated individuals |

Mécanisme D'action

CGP 71872 exerts its effects by binding to the gamma-aminobutyric acid receptor, thereby blocking the action of gamma-aminobutyric acid. This inhibition leads to a decrease in the inhibitory signaling in the central nervous system, which can be useful in studying various neurological conditions. The molecular targets of this compound include the gamma-aminobutyric acid receptor subunits, and the pathways involved are primarily related to inhibitory neurotransmission .

Comparaison Avec Des Composés Similaires

Le CGP 71872 est unique par sa forte affinité pour le récepteur de l'acide gamma-aminobutyrique, ce qui le distingue des autres antagonistes du récepteur de l'acide gamma-aminobutyrique. Des composés similaires comprennent :

CGP 27492 : Un autre antagoniste du récepteur de l'acide gamma-aminobutyrique avec une structure de base similaire mais des groupes fonctionnels différents.

Chlorhydrate de SKF89976A : Un composé ayant des propriétés pharmacologiques similaires mais des cibles moléculaires différentes.

Chlorhydrate d'hydrate de tiagabine : Un inhibiteur de la recapture de l'acide gamma-aminobutyrique ayant des mécanismes d'action distincts.

Ces composés présentent certaines similitudes avec le this compound, mais ils diffèrent par leurs structures moléculaires et leurs mécanismes d'action spécifiques, ce qui met en évidence le caractère unique du this compound dans la recherche neuropharmacologique .

Activité Biologique

CGP 71872 is a potent and selective antagonist of the GABA-B receptor, which is a type of G protein-coupled receptor (GPCR) involved in various neurological processes. This compound has garnered attention for its role in neuroscience research and potential therapeutic applications.

This compound functions primarily as a GABA-B receptor antagonist . GABA-B receptors play a crucial role in inhibitory neurotransmission in the central nervous system. By blocking these receptors, this compound can modulate synaptic transmission and has been used to study the physiological roles of GABA-B receptors in various conditions, including anxiety, epilepsy, and pain management.

Affinity and Selectivity

Research indicates that this compound exhibits high affinity for the GABA-B receptor with a binding affinity in the nanomolar range. Specifically, it has been reported to have a K_i value of approximately , indicating its potency compared to other compounds targeting this receptor .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound | Type | K_i (nM) | Selectivity |

|---|---|---|---|

| This compound | GABA-B Antagonist | 1 | High |

| CGP 27492 | GABA-B Agonist | 10 | Moderate |

| Baclofen | GABA-B Agonist | 100 | Low |

This table illustrates that this compound is significantly more potent than Baclofen and comparable to CGP 27492, demonstrating its utility in research settings .

Study on Anxiety Disorders

In a preclinical study involving animal models of anxiety, this compound was administered to assess its effects on anxiety-like behavior. The results indicated that administration of this compound led to a significant reduction in anxiety-related behaviors as measured by the elevated plus maze test. This suggests that antagonism of GABA-B receptors may provide therapeutic benefits for anxiety disorders .

Epileptic Models

Another study investigated the impact of this compound on seizure activity. In rodent models of epilepsy, treatment with this compound resulted in a marked decrease in seizure frequency and duration. This supports the hypothesis that GABA-B receptor antagonists may offer new avenues for epilepsy treatment .

Pain Management Insights

Research exploring the analgesic properties of this compound has shown promising results. In models of neuropathic pain, administration of this compound significantly reduced pain responses compared to control groups. This suggests potential applications for this compound in managing chronic pain conditions .

Propriétés

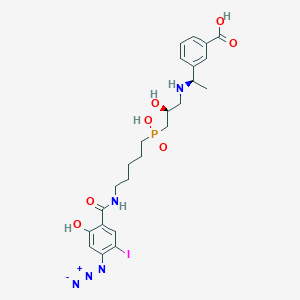

Formule moléculaire |

C24H31IN5O7P |

|---|---|

Poids moléculaire |

659.4 g/mol |

Nom IUPAC |

3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |

InChI |

InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)/t15-,18+/m1/s1 |

Clé InChI |

IHFUJPDKHJTHGQ-QAPCUYQASA-N |

SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |

SMILES isomérique |

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |

SMILES canonique |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CGP 71872 CGP-71872 CGP71872 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.